An In-depth Technical Guide to tert-Butyl (4-aminobutan-2-yl)carbamate
An In-depth Technical Guide to tert-Butyl (4-aminobutan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-aminobutan-2-yl)carbamate is a chiral carbamate derivative that serves as a crucial and versatile synthetic intermediate in the fields of organic chemistry and pharmaceutical research.[1] Its structure features a butane backbone with two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group, while the other remains a free primary amine.[1] This differential protection is key to its utility, allowing for site-selective chemical modifications. The presence of a chiral center at the C-2 position means it exists as (R) and (S) enantiomers, which are critical for the stereoselective synthesis of complex target molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.
Structure and Physicochemical Properties
The core structure consists of a four-carbon chain with an amine at the 4-position and a Boc-protected amine at the 2-position. The IUPAC name for the general structure is tert-butyl N-(4-aminobutan-2-yl)carbamate.
Chemical Structure
The two-dimensional chemical structure is as follows:
Caption: 2D Structure of tert-Butyl (4-aminobutan-2-yl)carbamate.
Physicochemical Data
The following table summarizes the key physicochemical properties of tert-Butyl (4-aminobutan-2-yl)carbamate.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| Monoisotopic Mass | 188.15248 Da | [1] |
| CAS Number (Racemic) | 177489-90-6 | [1] |
| CAS Number ((S)-enantiomer) | 176982-57-3 | [1][3] |
| CAS Number ((R)-enantiomer) | 170367-69-8 | [4] |
| InChI Key | JOFFSNZHLGGAJC-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NC(C)CCN | [2] |
Experimental Protocols
General Synthesis Pathway
The synthesis of tert-Butyl (4-aminobutan-2-yl)carbamate often involves the use of a readily available, enantiopure starting material to ensure high stereochemical purity.[1] A common strategy is the reduction of a prochiral ketone to a chiral alcohol or amine using a chiral catalyst or enzyme.[1] Another approach involves using chiral auxiliaries, such as Evans auxiliaries, for stereoselective alkylation.[1]
A representative synthetic workflow for a related compound, as described in patent literature, involves a phase transfer catalyzed (PTC) alkylation reaction.[5] While not for the exact target molecule, the principles are illustrative of the methods used for carbamate synthesis and modification.
Illustrative Alkylation Protocol (adapted from a related synthesis):
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Reaction Setup: A precursor molecule, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is dissolved in ethyl acetate in a four-neck round-bottom flask equipped with a mechanical stirrer.[5]
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Catalyst and Reagent Addition: A phase transfer catalyst, such as tetrabutylammonium bromide, and an alkylating agent, like dimethyl sulfate, are added to the solution.[5]
-
Base Addition: The flask is cooled (e.g., to 0-5°C), and a 50% potassium hydroxide (KOH) solution is added dropwise while maintaining the low temperature.[5]
-
Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 0-10°C) until completion, monitored by an appropriate method like TLC.[5]
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Workup and Purification: Upon completion, water is added to the reaction mixture. The product is extracted into the organic layer. The organic phase is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.[5] The solvent is evaporated, and the final product is purified by crystallization from a suitable solvent like n-hexane.[5]
Caption: Illustrative workflow for a phase transfer catalyzed synthesis.
Structural Elucidation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the structure of tert-Butyl (4-aminobutan-2-yl)carbamate.
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¹H NMR: The spectrum would show a characteristic singlet for the nine protons of the tert-butyl group in the upfield region.[1] Other signals would correspond to the protons on the butane backbone and the amine groups.
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¹³C NMR: The spectrum would display distinct signals for each unique carbon atom, including those in the tert-butyl group, the carbonyl group, and the butane chain.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to further support the structure.
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Techniques: Electrospray ionization (ESI-MS) is commonly used. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.[1]
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Expected Ions: In ESI-MS, the compound is typically observed as its protonated form [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The monoisotopic mass of the neutral molecule is 188.15248 Da.[1]
Applications in Drug Development and Organic Synthesis
The primary value of tert-Butyl (4-aminobutan-2-yl)carbamate lies in its role as a bifunctional building block. The differential reactivity of its two amine groups is central to its application.
Role as a Protected Diamine
The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable under a wide range of basic and nucleophilic conditions.[1] This stability allows chemists to perform reactions exclusively at the free primary amine without affecting the protected secondary amine.[1]
Reactions at the Free Amine: The primary amino group can undergo a variety of transformations, including:
-
Acylation
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Alkylation
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Reductive amination
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Formation of amides, sulfonamides, and ureas
Boc Group Deprotection
A key feature of the Boc group is its clean and efficient removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] This deprotection step regenerates the free amine, allowing for subsequent synthetic transformations at that site.
Caption: Boc-protection and acidic deprotection logical relationship.
Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutically active molecules.[1] Its chiral nature is particularly important for producing enantiomerically pure drugs.
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Lacosamide Synthesis: The (S)-enantiomer is a documented key chiral intermediate in the production of the anticonvulsant drug Lacosamide.[1]
Its structure is also valuable in peptide and peptidomimetic chemistry. It can be incorporated into peptide chains to create modified peptides or serve as a scaffold for molecules that mimic the structure and function of natural peptides.[1] The stability of the Boc group is compatible with the conditions of solid-phase peptide synthesis (SPPS).[1]
Conclusion
tert-Butyl (4-aminobutan-2-yl)carbamate is a high-value chemical intermediate whose utility is defined by its unique structure: a chiral, differentially protected diamine. Its robust Boc protection, coupled with a reactive primary amine, provides a versatile platform for the asymmetric synthesis of complex nitrogen-containing compounds. Its role as a key building block in the synthesis of pharmaceuticals underscores its importance to the drug development industry. A thorough understanding of its properties and reactivity is essential for chemists and researchers aiming to leverage its synthetic potential.
References
- 1. tert-Butyl (4-aminobutan-2-yl)carbamate| [benchchem.com]
- 2. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 176982-57-3|(S)-tert-Butyl (4-aminobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. 170367-69-8|(R)-tert-Butyl (4-aminobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
